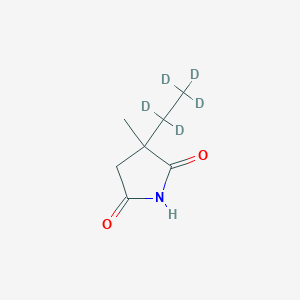

Ethosuccimide-D5

Descripción general

Descripción

Ethosuccimide-D5 (also known as ESM-D5) is an organosulfur compound that is widely used in scientific research. It is a synthetic derivative of Ethosuccimide (ESM), an anticonvulsant drug used to treat epilepsy. ESM-D5 is a stable and water-soluble compound that has been used in a variety of scientific research applications. It has been studied in the fields of chemistry, biochemistry, and physiology, and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

ESM-D5 is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a model compound for studying the effects of sulfur-containing compounds on biological systems, and as a tool for studying the structure and function of proteins. Additionally, ESM-D5 has been used to study the effects of sulfur-containing compounds on the activity of enzymes, and to investigate the effects of sulfur-containing compounds on the metabolism of lipids and carbohydrates.

Mecanismo De Acción

Target of Action

Ethosuximide-d5, a deuterated compound of Ethosuximide , primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

Ethosuximide-d5 binds to T-type voltage-sensitive calcium channels, thereby blocking them . This action suppresses the paroxysmal three-cycle-per-second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the drug’s action on t-type calcium channels can influence a variety of calcium-dependent processes

Pharmacokinetics

After oral ingestion, Ethosuximide is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% . Ethosuximide is extensively metabolized in the liver by hydroxylation (primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C) to form isomers of 2-(1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates . Approximately 20% of an administered dose is excreted as unchanged Ethosuximide in urine . The plasma elimination half-life values of Ethosuximide are 40–60 h in adults and 30–40 h in children .

Result of Action

The molecular and cellular effects of Ethosuximide-d5’s action primarily involve the suppression of epileptiform activity. By blocking T-type calcium channels, Ethosuximide-d5 suppresses the paroxysmal three-cycle-per-second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . This results in a reduction in the frequency of epileptiform attacks .

Action Environment

It is known that the pharmacokinetics of ethosuximide can be affected by concomitant antiseizure medications . For instance, Carbamazepine, an enzyme-inducing antiseizure medication, can enhance the metabolism of Ethosuximide, leading to a decrease in plasma Ethosuximide AUC values

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ESM-D5 is a stable and water-soluble compound, which makes it an ideal reagent for use in laboratory experiments. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient reagent for use in research. However, ESM-D5 is a relatively new compound and its effects on biological systems are not yet fully understood. As such, caution should be exercised when using ESM-D5 in laboratory experiments.

Direcciones Futuras

The potential future directions for research involving ESM-D5 are numerous. Further research could be conducted to better understand the mechanism of action of ESM-D5 and its effects on biological systems. Additionally, research could be conducted to explore the potential therapeutic applications of ESM-D5, such as its use as an anticonvulsant drug. Additionally, research could be conducted to explore the potential industrial applications of ESM-D5, such as its use as a reagent in the synthesis of other compounds. Finally, research could be conducted to explore the potential environmental applications of ESM-D5, such as its use as a biodegradable and environmentally friendly alternative to traditional chemical compounds.

Propiedades

IUPAC Name |

3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

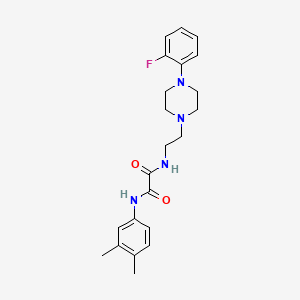

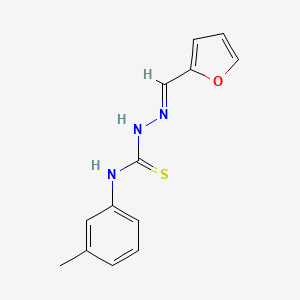

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate](/img/structure/B2782153.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782154.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2782162.png)

![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2782168.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2782169.png)

![2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782171.png)

![N-(2,4-dimethylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782174.png)